Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
CAS No.: 17265-34-8
Cat. No.: VC21015472
Molecular Formula: C10H8NNaO7S2
Molecular Weight: 341.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17265-34-8 |
---|---|
Molecular Formula | C10H8NNaO7S2 |
Molecular Weight | 341.3 g/mol |
IUPAC Name | sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
Standard InChI | InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
Standard InChI Key | QPILZZVXGUNELN-UHFFFAOYSA-M |
Isomeric SMILES | C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
SMILES | C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)O.[Na+] |
Canonical SMILES | C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Chemical Structure and Properties
Molecular Structure and Identifiers
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is a sulfonated naphthalene derivative characterized by its naphthalene backbone with strategically positioned functional groups. The compound features amino and hydroxyl groups that contribute to its reactivity profile, while the sulfonate groups enhance its water solubility. This compound is identified by several key chemical identifiers and is known by various synonyms in scientific literature.
Identifier Type | Value |
---|---|
CAS Number | 5460-09-3 (primary) |
Alternative CAS | 17265-34-8 |
Molecular Formula | C10H9NNaO7S2 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
Standard InChI | InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18); |
Standard InChIKey | NYNXHIHYODXUFX-UHFFFAOYSA-N |
SMILES | C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Physical and Chemical Properties
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate typically appears as a dry powder in its commercial form. The compound exhibits good water solubility due to its ionic nature and the presence of multiple sulfonate groups. This solubility characteristic is particularly valuable for its applications in aqueous reaction systems and dye formulations.
The compound's reactivity is largely influenced by the electronic effects of its multiple functional groups. The amino and hydroxyl groups can participate in various reactions, including nucleophilic substitution, while the sulfonate groups contribute to its ionic character and complex-forming capabilities with metal ions. These functional groups also affect its acid-base properties, with the hydroxyl group showing acidic characteristics and the amino group showing basic properties in appropriate conditions.
The presence of sulfonate groups significantly impacts the compound's thermal stability and pH behavior in solution. In aqueous environments, it can participate in acid-base equilibria and redox reactions, depending on the reaction conditions and the presence of other reagents.
Synthesis Methods
Laboratory Synthesis
The synthesis of sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate typically involves multiple chemical steps focusing on the functionalization of naphthalene derivatives. The process requires precise control of reaction conditions to achieve the desired substitution pattern and high product purity.
Applications
Dye and Pigment Industry
One of the primary applications of sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is in the production of dyes and pigments, where its stability and solubility properties make it particularly valuable. The compound serves as an important intermediate in the synthesis of various azo dyes, which are widely used in textile coloration, paper production, and other industrial applications requiring colorants.
The presence of amino and hydroxyl groups allows for diazotization reactions, which are fundamental in azo dye production. The sulfonate groups contribute to the water solubility of both the intermediate and the final dye products, enabling their application in aqueous systems, which is particularly important for textile dyeing processes.
Chemical Research
In chemical research, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate serves as a versatile reagent for various synthetic transformations. Its multiple functional groups provide different reactive sites that can be selectively targeted for chemical modifications, making it valuable in the development of more complex chemical structures.
The compound is also used as a model system for studying various chemical phenomena, including aromatic substitution reactions, metal coordination chemistry, and structure-property relationships in sulfonated aromatic systems. Its well-defined structure and reactivity profile make it suitable for mechanistic studies and the development of new synthetic methodologies.
Biological Applications
The ability of sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate to form complexes with metal ions makes it useful in various biological applications. These complexation properties can be exploited in metal chelation therapies, biosensing applications, and as structural components in more complex biochemical systems.
Additionally, the compound and its derivatives may exhibit biological activities that could be relevant to pharmaceutical development, although this aspect requires further investigation to fully establish its potential in medicinal chemistry. The water solubility and functional group diversity of the compound make it an interesting candidate for biocompatibility studies and potential applications in biomedical research.
Chemical Reactivity
Reactions and Mechanisms
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate participates in various chemical reactions, primarily driven by the reactivity of its amino and hydroxyl functional groups. The amino group can undergo diazotization reactions in the presence of nitrous acid, forming diazonium salts that are key intermediates in azo coupling reactions. These reactions are fundamental to the compound's application in dye synthesis.
The hydroxyl group can participate in esterification, etherification, and oxidation reactions, while also contributing to the compound's ability to form hydrogen bonds with appropriate substrates. The hydroxyl group's acidity is influenced by the adjacent amino group and the electronic effects of the naphthalene ring system.
The sulfonate groups, while less reactive toward common organic transformations, play a crucial role in the compound's solubility behavior and its ability to form complexes with metal ions through ionic interactions. These groups can also influence the reactivity of other functional groups through electronic effects transmitted through the aromatic system.
Metal Complex Formation
One of the noteworthy aspects of sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is its ability to form coordinate covalent bonds with metal ions through its sulfonate and hydroxyl groups. This property makes it valuable as a ligand in metal coordination chemistry and opens up possibilities for applications in areas such as catalysis, materials science, and analytical chemistry.
The formation of metal complexes typically involves the displacement of the sodium ion and the coordination of metal ions to the oxygen atoms of the sulfonate and hydroxyl groups. The stability and properties of these complexes depend on the nature of the metal ion, the pH of the medium, and the presence of other ligands or coordinating species.
Spectroscopic methods, particularly UV-visible spectroscopy, are commonly employed to study these complexation phenomena, providing insights into binding affinities and structural aspects of the resulting metal complexes. These studies contribute to the fundamental understanding of coordination chemistry and help in developing applications that exploit the metal-binding properties of the compound.
Research Findings and Future Directions
Current Research
Recent research on sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate has focused on exploring its potential in emerging applications beyond traditional dye chemistry. Studies have investigated its role in environmental chemistry, where its metal-binding properties could be relevant to water treatment processes and environmental remediation strategies.
Research in materials science has examined the compound's potential as a component in functional materials, including sensors, conductive polymers, and specialized coatings. The compound's ability to interact with various substrates through multiple functional groups makes it interesting for surface modification applications and the development of new composite materials.
In the field of analytical chemistry, the compound and its derivatives continue to be studied for their potential as analytical reagents, particularly in spectrophotometric methods for metal ion detection and quantification. The distinctive spectral changes that occur upon metal complexation provide a basis for sensitive and selective analytical procedures.
Future Research Directions
Future research on sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is likely to explore several promising directions. One area of interest is the development of more environmentally friendly synthesis methods that reduce the use of harsh reagents and generate less waste, aligning with the principles of green chemistry and sustainable manufacturing.
The compound's potential in more advanced applications, such as molecular recognition, supramolecular chemistry, and the development of functional nanomaterials, represents another exciting frontier. The multiple functional groups and well-defined structure of the compound provide a foundation for designing systems with specific recognition and response properties.
In the biological domain, further investigation of the compound's interactions with biological systems could reveal new applications in areas such as drug delivery, bioimaging, and therapeutic approaches based on metal chelation. Understanding the biocompatibility and potential biological activities of the compound and its derivatives will be crucial for advancing these applications.
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